molecular formula C19H22N2 B14573991 (E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine CAS No. 61205-77-4

(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine

Cat. No.: B14573991
CAS No.: 61205-77-4
M. Wt: 278.4 g/mol
InChI Key: CCRRKVWCGFGWFZ-UHFFFAOYSA-N
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Description

(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine is an organic compound characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to a phenylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine typically involves the following steps:

    Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to Phenyl Group: The azepane ring is then attached to a phenyl group through nucleophilic substitution or other suitable reactions.

    Formation of Phenylmethanimine Moiety: The final step involves the formation of the phenylmethanimine moiety, which can be achieved through condensation reactions involving aniline derivatives and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine involves its interaction with specific molecular targets. The azepane ring and phenylmethanimine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[2-(Piperidin-1-yl)phenyl]-N-phenylmethanimine: Similar structure but with a piperidine ring instead of an azepane ring.

    (E)-1-[2-(Morpholin-1-yl)phenyl]-N-phenylmethanimine: Contains a morpholine ring instead of an azepane ring.

Uniqueness

(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures.

Properties

CAS No.

61205-77-4

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-[2-(azepan-1-yl)phenyl]-N-phenylmethanimine

InChI

InChI=1S/C19H22N2/c1-2-9-15-21(14-8-1)19-13-7-6-10-17(19)16-20-18-11-4-3-5-12-18/h3-7,10-13,16H,1-2,8-9,14-15H2

InChI Key

CCRRKVWCGFGWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

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